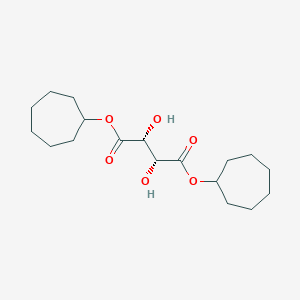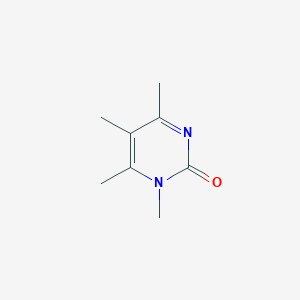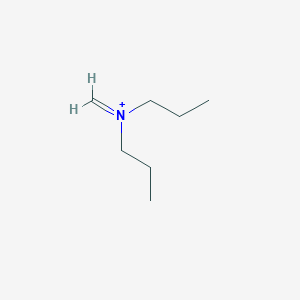![molecular formula C14H14NO5P B14432103 4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate CAS No. 77273-71-3](/img/structure/B14432103.png)
4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is an organic compound with a complex structure that includes an acetamido group, a biphenyl moiety, and a dihydrogen phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate typically involves multiple steps. One common method starts with the acylation of 4-amino[1,1’-biphenyl]-3-yl with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with phosphorus oxychloride (POCl₃) to introduce the dihydrogen phosphate group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or biphenyl moieties, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halides (e.g., bromine, chlorine) in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other functional materials.
Wirkmechanismus
The mechanism by which 4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the biphenyl moiety provides hydrophobic interactions. The dihydrogen phosphate group can participate in ionic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetamidophenyl dihydrogen phosphate: Similar structure but lacks the biphenyl moiety.
4-Acetamido-TEMPO: Contains an acetamido group but differs in the presence of a stable radical moiety.
Uniqueness
4-Acetamido[1,1’-biphenyl]-3-yl dihydrogen phosphate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl and dihydrogen phosphate groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
77273-71-3 |
|---|---|
Molekularformel |
C14H14NO5P |
Molekulargewicht |
307.24 g/mol |
IUPAC-Name |
(2-acetamido-5-phenylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C14H14NO5P/c1-10(16)15-13-8-7-12(11-5-3-2-4-6-11)9-14(13)20-21(17,18)19/h2-9H,1H3,(H,15,16)(H2,17,18,19) |
InChI-Schlüssel |
AOQHRXCKRQFFFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)

![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)







